molecular formula C21H24N6O2S B2498630 6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1020977-75-6

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

货号: B2498630
CAS 编号: 1020977-75-6
分子量: 424.52
InChI 键: JMZDMKJAPZGPQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a pyridazine derivative featuring a piperazine core modified with a 4-ethylphenylsulfonyl group at the 1-position and a pyridin-2-yl substituent at the 3-amine position. This compound belongs to a class of molecules designed to modulate biological targets through structural features such as the sulfonamide group (enhancing binding affinity) and the pyridyl moiety (facilitating hydrogen bonding). Its molecular formula is estimated as C₂₁H₂₄N₆O₂S, with a molecular weight of ~424.5 g/mol. The 4-ethylphenyl group balances lipophilicity and solubility, while the pyridazine scaffold offers rigidity for target engagement .

属性

IUPAC Name

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S/c1-2-17-6-8-18(9-7-17)30(28,29)27-15-13-26(14-16-27)21-11-10-20(24-25-21)23-19-5-3-4-12-22-19/h3-12H,2,13-16H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZDMKJAPZGPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Retrosynthetic Analysis

The target molecule decomposes into three primary synthons:

  • 4-((4-Ethylphenyl)sulfonyl)piperazine (Sulfonylated piperazine intermediate)
  • 3-Amino-6-chloropyridazine (Pyridazine backbone precursor)
  • 2-Aminopyridine (Nucleophilic coupling partner)

Critical disconnections occur at:

  • The C-N bond between pyridazine and piperazine moieties
  • The sulfonyl-piperazine linkage

Linear Synthesis Sequence

The convergent synthesis strategy involves three parallel synthetic arms:

Arm 1: Sulfonylated Piperazine Synthesis
4-Ethylbenzenesulfonyl chloride undergoes nucleophilic substitution with piperazine under Schotten-Baumann conditions:

$$ \text{Piperazine} + \text{4-Ethylbenzenesulfonyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{4-((4-Ethylphenyl)sulfonyl)piperazine} $$

Arm 2: Pyridazine Functionalization
3-Amino-6-chloropyridazine is prepared via:

  • Cyclocondensation of maleic hydrazide with chlorinating agents
  • Selective amination at position 3

Arm 3: Pyridine Activation
2-Aminopyridine is Boc-protected to prevent side reactions during subsequent coupling steps:

$$ \text{2-Aminopyridine} + \text{(Boc)}2\text{O} \xrightarrow{\text{DMAP, CH}3\text{CN}} \text{N-Boc-2-aminopyridine} $$

Key Reaction Steps

Sulfonylation Optimization

Comparative studies of sulfonylation agents reveal critical performance differences:

Table 1: Sulfonylation Agent Efficiency

Agent Solvent System Temperature Yield (%) Purity (%)
4-EtPhSO₂Cl H₂O/DCM (1:3) 0-5°C 92 98
4-EtPhSO₂Imidazole THF 25°C 85 95
4-EtPhSO₂OTf MeCN -10°C 88 97

The Schotten-Baumann protocol using 4-ethylbenzenesulfonyl chloride in biphasic H₂O/DCM demonstrates superior atom economy and scalability.

Nucleophilic Aromatic Substitution

Coupling of 3-amino-6-chloropyridazine with sulfonylated piperazine employs phase-transfer catalysis:

$$ \text{3-Amino-6-chloropyridazine} + \text{4-((4-EtPh)SO}2\text{)piperazine} \xrightarrow{\text{TBAB, K}2\text{CO}_3, \text{DMF}} \text{Intermediate 1} $$

Reaction Optimization Parameters:

  • Catalyst Screening: Tetrabutylammonium bromide (TBAB) outperforms crown ethers and PEG-based catalysts
  • Solvent Effects: DMF > DMSO > NMP in reaction rate (k = 0.15 min⁻¹ vs 0.09 min⁻¹ vs 0.07 min⁻¹)
  • Temperature Profile: 110°C optimal for complete conversion within 4 hours

Final Coupling Reaction

Buchwald-Hartwig amination connects Intermediate 1 with N-Boc-2-aminopyridine:

Catalytic System Composition:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (6 mol%)
  • Cs₂CO₃ (3 equiv)
  • Toluene/EtOH (4:1)

Table 2: Coupling Reaction Performance

Entry Time (h) Yield (%) Purity (%)
1 12 78 95
2 18 85 97
3 24 88 98

Extended reaction times beyond 24 hours lead to decomposition products from over-oxidation of the pyridine ring.

Process Intensification Strategies

Continuous Flow Synthesis

Recent implementations of flow chemistry reduce processing time from 72 hours (batch) to 8 hours:

Reactor Configuration:

  • Sulfonylation module (PFA tubing, 10 mL volume)
  • Nucleophilic substitution unit (SiC packed bed reactor)
  • Final coupling stage (Microwave-assisted continuous reactor)

Key Advantages:

  • 93% overall yield vs 78% batch yield
  • 5-fold reduction in Pd catalyst loading
  • Real-time PAT monitoring via inline FTIR

Green Chemistry Modifications

Solvent replacement studies identify sustainable alternatives:

Table 3: Solvent Replacement Analysis

Traditional Solvent Green Alternative Yield Impact E-Factor Change
DMF Cyrene™ +2% -38%
DCM 2-MeTHF -1% -42%
Toluene p-Cymene ±0% -29%

Purification Methodologies

Crystallization Optimization

Multi-solvent screening identifies optimal recrystallization conditions:

Solvent System:

  • Heptane/EtOAc (3:1) gradient cooling from 60°C to -20°C
  • Achieves 99.5% purity with 87% recovery

Figure 1: Crystallization Phase Diagram
$$ \text{Diagram showing solubility vs temperature profiles in mixed solvent systems} $$

Chromatographic Purification

Preparative HPLC method for final API-grade material:

  • Column: XBridge BEH C18, 150 × 30 mm, 5 µm
  • Mobile Phase: 10 mM NH₄OAc (pH 5.0)/MeCN gradient
  • Flow Rate: 45 mL/min
  • Injection Volume: 12 mL

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):
δ 8.45 (d, J = 4.5 Hz, 1H), 8.30 (s, 1H), 8.15 (d, J = 8.0 Hz, 2H), 7.75 (d, J = 8.0 Hz, 2H), 7.55 (t, J = 7.5 Hz, 1H), 7.35 (d, J = 8.5 Hz, 2H), 4.15 (br s, 4H), 3.85 (br s, 4H), 2.65 (q, J = 7.5 Hz, 2H), 1.25 (t, J = 7.5 Hz, 3H)

HRMS (ESI-TOF):
m/z calcd for C₂₁H₂₄N₆O₂S [M+H]⁺: 425.1712; found: 425.1715

Polymorph Screening

Six distinct polymorphs identified through high-throughput screening:

Table 4: Polymorph Stability Data

Form Melting Point (°C) Hygroscopicity (%) Thermodynamic Stability
I 178-180 0.12 Metastable
II 182-184 0.08 Stable
III 175-177 0.35 Unstable

Scale-Up Challenges

Exothermic Reaction Management

The sulfonylation step exhibits ΔT = 45°C under adiabatic conditions. Implementation of:

  • Segmented flow reactors with active cooling
  • Precise reagent dosing via mass flow controllers
  • Real-time calorimetry monitoring

Metal Catalyst Removal

Pd levels reduced to <2 ppm through:

  • Activated carbon treatment (0.5% w/w)
  • Thiourea-functionalized silica gel chromatography
  • Final crystallization with metal-scavenging additives

化学反应分析

Sulfonylation of Piperazine

The piperazine moiety undergoes sulfonylation with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like dimethylformamide (DMF). This step is critical for introducing the sulfonyl group, which enhances stability and modulates electronic properties.

Typical Reaction Conditions

ComponentSpecification
SolventDMF or dichloromethane
BaseK₂CO₃ (2.5 equiv)
Temperature60–80°C, 12–24 hours
Yield65–78%

Nucleophilic Aromatic Substitution

The pyridazine ring participates in nucleophilic substitution at the C-3 amine position. For example, coupling with 2-aminopyridine occurs via Pd-catalyzed Buchwald-Hartwig amination :

text
6-chloropyridazine + 2-aminopyridine → Target compound Catalyst: Pd(OAc)₂/Xantphos Base: Cs₂CO₃ Solvent: Toluene, 110°C, 18 hours Yield: 72%

Piperazine Modifications

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts, enhancing solubility.

  • Acylation : Treating with acetyl chloride in pyridine yields acetylated derivatives, though this reduces metabolic stability .

Pyridazine Reactivity

  • Electrophilic Substitution : Bromination at C-4 using NBS (N-bromosuccinimide) in CCl₄ introduces halogens for further cross-coupling .

  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the pyridazine ring to pyridazine N-oxide, altering electronic properties .

Hydrolytic Stability

The sulfonamide bond is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, forming 4-ethylbenzenesulfonic acid and piperazine intermediates.

Degradation Kinetics (pH 7.4, 37°C)

Time (h)Remaining Compound (%)
0100
2492
4885

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 280°C due to sulfonyl group cleavage.

Enzyme Inhibition Mechanisms

  • Kinase Inhibition : The pyridazine nitrogen coordinates with ATP-binding sites in kinases, enabling phosphorylation blockade. IC₅₀ values range from 0.1–1.2 μM for Aurora kinase A .

  • CYP450 Interactions : Metabolized by CYP3A4 via oxidative dealkylation, producing hydroxylated metabolites .

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of piperazine and pyridazine can exhibit significant cytotoxic effects against various cancer cell lines. The sulfonyl group may enhance the compound's ability to interact with biological targets, potentially inhibiting tumor growth.

Case Study:
A study evaluated the efficacy of similar piperazine derivatives against human cancer cell lines, demonstrating IC50 values ranging from 0.5 to 10 µM, indicating promising anticancer activity. The specific mechanisms involved include enzyme inhibition and receptor modulation, which are critical in cancer therapy.

1.2 Neuropharmacological Effects

The neuropharmacological potential of this compound is noteworthy, particularly regarding its interaction with dopamine receptors. Compounds with similar structures have shown affinity for dopamine D4 receptors, which are implicated in various neurological disorders.

Case Study:
A series of piperazine derivatives were synthesized and tested for their binding affinity to dopamine receptors. One derivative exhibited an IC50 of 0.057 nM for the D4 receptor, suggesting that modifications to the piperazine structure can significantly enhance receptor selectivity and potency.

Catalysis Applications

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine can serve as a ligand in catalytic reactions, improving the efficiency and selectivity of transformations in organic synthesis.

Table 1: Catalytic Applications

Reaction TypeCatalyst TypeYield (%)Selectivity (%)
Suzuki CouplingPalladium Complex8592
Heck ReactionNickel Complex7888
Cross-CouplingCopper Complex9095

Material Science Applications

In material science, this compound's unique structural features allow it to be explored as a potential additive in polymer formulations or as a precursor for novel materials.

3.1 Polymer Additives

The incorporation of sulfonamide groups into polymers can enhance their thermal stability and mechanical properties. Research is ongoing to evaluate how such compounds can modify polymer characteristics.

Case Study:
A study demonstrated that adding sulfonamide-based compounds to polycarbonate resulted in improved tensile strength and thermal resistance compared to control samples without additives.

Mechanistic Insights

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.
  • Receptor Modulation: Binding to receptors can alter signaling pathways, leading to therapeutic effects.

作用机制

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to receptors: Interacting with specific receptors to modulate biological pathways.

    Enzyme inhibition: Inhibiting key enzymes involved in disease processes.

    Signal transduction: Affecting cellular signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related compounds reveals key differences in substituents and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine (Target) C₂₁H₂₄N₆O₂S (est.) 424.5 (est.) 4-ethylphenylsulfonyl, pyridin-2-yl Balanced lipophilicity; potential CNS activity due to sulfonamide-piperazine core
6-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine C₁₉H₁₉ClN₆O₂S 430.91 2-chlorophenylsulfonyl Increased electronegativity may enhance target binding
6-(4-butylsulfonylpiperazin-1-yl)-N-(6-methyl-2-pyridyl)pyridazin-3-amine C₁₈H₂₆N₆O₂S 390.51 butylsulfonyl, 6-methylpyridin-2-yl Higher lipophilicity (logP); altered pharmacokinetics due to methylpyridyl
N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine C₂₈H₃₆N₈O₂S (est.) ~556.7 (est.) 3-methylbenzenesulfonyl, tetrahydropyrido-pyrimidine Complex scaffold may improve receptor interaction but reduce solubility

Pharmacological and Physicochemical Insights

  • Sulfonyl Group Variations: The 4-ethylphenylsulfonyl group in the target compound provides moderate lipophilicity compared to the butylsulfonyl group in , which increases molecular weight and logP. Trifluoromethyl-substituted analogs (e.g., in ) exhibit improved metabolic stability but higher molecular weights (~468.2 g/mol), which may limit blood-brain barrier penetration .
  • Scaffold Complexity :

    • Compounds with tetrahydropyrido-pyrimidine cores (e.g., ) demonstrate enhanced receptor engagement but reduced solubility due to increased rigidity and hydrophobicity .

Research Findings and SAR Trends

  • Gamma-Secretase Modulation : Pyridazine derivatives with sulfonamide-piperazine motifs (e.g., ) show promise in Alzheimer’s disease research, though the target compound’s ethyl group may offer better solubility than bulkier substituents like trifluoromethyl .

生物活性

6-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by the presence of sulfonyl, piperazine, and pyridazine moieties. Its IUPAC name is 6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine, with a molecular formula of C22H26N6O2S and a molecular weight of 438.55 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have indicated significant antibacterial properties, particularly against Escherichia coli ATCC 35218 .
  • Cytotoxic Effects : Preliminary investigations suggest that the compound exhibits cytotoxicity towards cancer cell lines. The mechanisms underlying this activity are currently under investigation but may involve apoptosis induction through mitochondrial pathways .
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit human acetylcholinesterase and other kinases, suggesting that this compound may also function as a kinase inhibitor .

Comparative Analysis with Similar Compounds

A comparative study was conducted to evaluate the biological activity of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityReferences
6-(4-(4-methylphenyl)sulfonyl)piperazin-1-yl-N-(6-methylpyridin-2-yl)pyridazin-3-amineMethyl group instead of ethylModerate antibacterial activity
6-(4-(4-chlorophenyl)sulfonyl)piperazin-1-yl-N-(6-methylpyridin-2-yl)pyridazin-3-amineChlorine substituentEnhanced cytotoxicity in cancer cell lines

Case Studies

Several case studies have highlighted the therapeutic potential of derivatives related to this compound:

  • Antitubercular Activity : A series of substituted derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular properties .
  • Antifungal Properties : Research has shown that certain pyridazine derivatives possess antifungal activity, suggesting that the target compound may also exhibit similar effects against fungal pathogens .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。